molecular formula C17H17BrN2O2 B11145332 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide

Cat. No.: B11145332
M. Wt: 361.2 g/mol
InChI Key: PVCLZWGHUXZYQK-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide

InChI

InChI=1S/C17H17BrN2O2/c18-14-6-5-13-7-9-20(16(13)11-14)12-17(21)19-8-1-3-15-4-2-10-22-15/h2,4-7,9-11H,1,3,8,12H2,(H,19,21)

InChI Key

PVCLZWGHUXZYQK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Formation of Indole Acetamide: The 6-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-bromo-1H-indol-1-yl)acetamide.

    Coupling with Furan Derivative: The final step involves coupling the 2-(6-bromo-1H-indol-1-yl)acetamide with 3-(2-furyl)propylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activity. The compound has been studied for its cytotoxic effects against various cancer cell lines. Notably, a review of Mannich bases, to which this compound belongs, highlighted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Study :
In vitro studies demonstrated that derivatives of indole, including 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide, showed enhanced cytotoxicity against human colon cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives have been reported to possess antibacterial and antifungal activities. The structure of this compound may allow it to interact with microbial enzymes or cellular components, inhibiting their growth .

Pain Relief and Anti-inflammatory Effects

Indole-based compounds have been recognized for their analgesic and anti-inflammatory properties. Preliminary studies suggest that this compound may modulate pain pathways and reduce inflammation through the inhibition of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives and furan-based compounds. The development of new synthetic routes has been documented, enhancing the yield and purity of the compound for research purposes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of indole derivatives. Modifications at specific sites on the indole ring or the furan moiety can significantly influence the biological activity and selectivity of the compound. For instance, substituents on the furan ring have been shown to enhance binding affinity to biological targets .

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-bromo-1H-indol-3-yl)ethanol: Another brominated indole derivative with different functional groups.

    6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with similar brominated indole structures but different heterocyclic rings.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide is unique due to its combination of a brominated indole moiety and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide, with the CAS number 1081132-87-7, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H17BrN2O2C_{17}H_{17}BrN_{2}O_{2}, with a molecular weight of 351.24 g/mol. The structure features an indole moiety substituted with a bromine atom and a propyl acetamide group linked to a furan ring.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for its efficacy against various cancer cell lines, including those from breast and colon cancers .
  • Case Study : A study involving FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an alternative treatment .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

  • Research Findings : In vivo studies indicated that this compound significantly reduced inflammation markers in rodent models of arthritis. The reduction in prostaglandin E2 levels and inhibition of NF-kB signaling pathways were noted as key mechanisms .

3. Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegenerative diseases.

  • Mechanism : The compound appears to protect neuronal cells from oxidative stress-induced apoptosis, likely through the upregulation of antioxidant enzymes .
  • Case Study : In a model of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential role in neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionModel UsedReference
AnticancerInduction of apoptosis via caspase activationFaDu hypopharyngeal cells
Anti-inflammatoryInhibition of NF-kB signalingRodent arthritis model
NeuroprotectiveUpregulation of antioxidant enzymesAlzheimer's disease model

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